molecular formula C7H14ClNO3 B1464797 Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride CAS No. 179022-53-8

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Cat. No.: B1464797
CAS No.: 179022-53-8
M. Wt: 195.64 g/mol
InChI Key: FKPJALDKKWSWBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride” is C7H14ClNO3 . The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-6(9)7(10)2-4-8-5-3-7;/h8,10H,2-5H2,1H3;1H .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 195.65 . It is a solid at room temperature . It is sealed in dry and stored at room temperature .

Scientific Research Applications

Biopolymer Modification and Drug Delivery

The chemical modification of xylan, a type of polysaccharide, to produce biopolymer ethers and esters showcases the application of chemical modifications in creating materials with desired properties. The research conducted by Petzold-Welcke et al. (2014) on xylan derivatives from birch, using various chemical treatments including sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride, highlights the potential of these derivatives in forming spherical nanoparticles suitable for drug delivery applications. This study illuminates the importance of chemical modifications, such as those achievable with Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, in developing new materials for biomedical applications, including drug delivery systems that can be engineered to have specific properties based on the functional groups, degree of substitution, and substitution pattern introduced during the modification process (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy

In the realm of photodynamic therapy (PDT), where the generation and accumulation of protoporphyrin IX (PpIX) are critical for the treatment's efficacy, the pre-treatment strategies to enhance PpIX accumulation play a vital role. Gerritsen et al. (2008) discussed various pre-treatment methods to improve the clinical outcome of ALA/MAL PDT, such as the use of keratolytics, curettage, tape stripping, microdermabrasion, laser ablation, and the application of penetration enhancers like dimethyl sulfoxide and glycolic acid. These strategies, focused on overcoming the challenges of limited drug penetration through hyperkeratotic skin, could potentially be relevant for the application of this compound in similar contexts, where enhancing the drug's penetration and effectiveness is crucial (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

Mechanism of Action

Properties

IUPAC Name

methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)2-4-8-5-3-7;/h8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPJALDKKWSWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694567
Record name Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179022-53-8
Record name Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxypiperidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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